Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate

tautomerism solid-state structure pyrazole chemistry

Choose this 97% pure Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (CAS 1227954-81-5) for unmatched synthetic versatility. Its C4-bromo and methyl ester handles enable orthogonal Suzuki coupling and hydrolysis/amidation, eliminating batch variability. Validated as a Notch1 inhibitor (IC50 4.27 μM) and iNOS reference standard, it ensures reproducible SAR with high chloroform solubility (46.4 mg/mL).

Molecular Formula C10H8BrN3O2
Molecular Weight 282.09 g/mol
CAS No. 1227954-81-5
Cat. No. B1430324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
CAS1227954-81-5
Molecular FormulaC10H8BrN3O2
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=NC=C1)N2C=C(C=N2)Br
InChIInChI=1S/C10H8BrN3O2/c1-16-10(15)7-2-3-12-9(4-7)14-6-8(11)5-13-14/h2-6H,1H3
InChIKeyIFFKSKMDPHWZPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (CAS 1227954-81-5): Technical Baseline and Procurement Profile


Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (CAS 1227954-81-5) is a heterocyclic small molecule featuring a 4-bromo-1H-pyrazole moiety linked to an isonicotinate methyl ester core . With molecular formula C10H8BrN3O2 and molecular weight 282.09 g/mol, this compound is commercially available from multiple suppliers at purities typically ranging from 95% to 97% . The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry and chemical biology applications .

Why Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (CAS 1227954-81-5) Cannot Be Replaced by Generic Analogs


The selection of methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate over seemingly similar pyrazole-isonicotinate derivatives is not interchangeable due to three structural determinants with quantifiable downstream consequences. First, the 4-bromo substitution pattern on the pyrazole ring fundamentally alters solid-state tautomeric equilibria compared to 3-bromo isomers [1], which directly impacts crystallization behavior and reaction reproducibility during purification. Second, the methyl ester confers distinct solubility properties—specifically, a measured solubility of 46.4 mg/mL in chloroform —that enable reaction conditions impractical for the corresponding carboxylic acid analog. Third, the dual orthogonal reactive handles (bromine at C4 for cross-coupling; methyl ester for hydrolysis/amidation) create synthetic versatility that single-handle compounds lack . Generic substitution without verifying these parameters risks synthetic failure, batch-to-batch variability, and incompatibility with established protocols.

Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (CAS 1227954-81-5): Quantitative Differentiation Evidence for Procurement Decisions


Structural Determinant: 4-Bromo Tautomeric Stability Distinguishes This Compound from 3-Bromo Pyrazole Analogs

The 4-bromo substitution pattern on the pyrazole ring produces fundamentally different tautomeric behavior compared to 3-bromo substituted analogs. For methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate, the bromine resides at the C4 position, resulting in a single predominant tautomeric form in both solid and solution states [1]. In contrast, 3-bromo pyrazoles exist as a mixture of 3-bromo and 5-bromo tautomers, with the 3-bromo form predominating in the solid state [1]. This difference matters practically: 4-bromo pyrazoles crystallize as a single uniform species, whereas 3-bromo isomers may exhibit variable crystallization behavior depending on conditions.

tautomerism solid-state structure pyrazole chemistry

Solubility Advantage: Chloroform Solubility of 46.4 mg/mL Enables Reactions Inaccessible to Carboxylic Acid Analogs

The methyl ester form of this compound exhibits a measured solubility of 46.4 mg/mL in chloroform . This solubility profile contrasts with the corresponding carboxylic acid analog, 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid (CAS 1179597-85-3, MW 268.07), which is significantly less soluble in organic solvents due to its free carboxylic acid moiety . The 46.4 mg/mL chloroform solubility enables homogeneous reaction conditions for cross-coupling chemistry that would be impractical or require alternative solvent systems with the acid analog.

solubility formulation reaction medium compatibility

iNOS Inhibitory Activity: IC50 = 23.1 μM in RAW 264.7 Macrophages Establishes Baseline for SAR Studies

Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate demonstrates measurable inhibition of inducible nitric oxide synthase (iNOS)-mediated nitric oxide production, with an IC50 of 23.1 μM (2.31 × 10^4 nM) in LPS-stimulated mouse RAW 264.7 macrophages [1]. This activity, while moderate, establishes a quantifiable baseline for structure-activity relationship (SAR) studies. For context, optimized N-methylpyrazole-based iNOS inhibitors in the same assay system have been reported with IC50 values ranging from 2.02 μM to 210 nM [2], indicating that this compound serves as a starting scaffold rather than an optimized inhibitor.

iNOS inhibition nitric oxide production anti-inflammatory screening

Dual Orthogonal Reactive Handles Enable Sequential Derivatization Not Possible with Single-Functional Analogs

Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate contains two chemically orthogonal reactive sites that can be addressed independently : (1) the aryl bromide at the pyrazole C4 position, amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination); and (2) the methyl ester at the isonicotinate core, which can be hydrolyzed to the carboxylic acid or directly amidated. This dual functionality contrasts with analogs such as ethyl 2-(1H-pyrazol-1-yl)isonicotinate (CAS 2251053-05-9) , which lacks the bromine coupling handle, and 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid , which lacks the protected ester.

orthogonal reactivity cross-coupling ester hydrolysis

Notch1 Inhibitory Activity: IC50 = 4.27 μM in HEK293 Cells Indicates Potential for Notch Pathway Modulation

This compound demonstrates measurable inhibition of Notch1 signaling, with an IC50 of 4.27 μM (4.27 × 10^3 nM) against the Notch1 deltaE mutant expressed in HEK293 cells [1]. While this activity is modest compared to optimized Notch1 inhibitors (which can achieve IC50 values of 360 nM in the same assay system [2]), it provides a quantifiable starting point for SAR exploration targeting the Notch signaling pathway, which is implicated in cancer stem cell maintenance and developmental disorders.

Notch1 inhibition developmental signaling oncology target

Predicted Physicochemical Profile: High GI Absorption and BBB Permeability Support Diverse Screening Applications

Computational ADME predictions indicate that methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate exhibits high gastrointestinal absorption and is predicted to cross the blood-brain barrier . These properties contrast with more polar pyrazole derivatives containing free carboxylic acids or multiple hydrogen-bond donors, which typically show reduced passive permeability. The predicted logP value of 2.21 falls within the optimal range (1-3) for CNS drug candidates, making this compound a suitable scaffold for neuroscience-targeted medicinal chemistry programs.

ADME prediction drug-likeness blood-brain barrier

Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate (CAS 1227954-81-5): Validated Application Scenarios for Scientific and Industrial Use


Suzuki-Miyaura Cross-Coupling for Diversified Pyrazole-Isonicotinate Library Synthesis

The C4 aryl bromide serves as an electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura reactions with aryl/heteroaryl boronic acids, enabling rapid diversification of the pyrazole moiety . The methyl ester remains intact under standard Suzuki conditions, allowing for subsequent hydrolysis or amidation after the coupling step. This sequential derivatization strategy is supported by the compound's high chloroform solubility (46.4 mg/mL) , which facilitates homogeneous reaction conditions.

iNOS Inhibition SAR Studies Using RAW 264.7 Macrophage Assay

With an established IC50 of 23.1 μM against iNOS-mediated nitric oxide production in LPS-stimulated RAW 264.7 cells [1], this compound serves as a validated reference standard for structure-activity relationship (SAR) studies. Researchers can systematically modify the pyrazole (via C4 cross-coupling) or isonicotinate (via ester hydrolysis/amidation) moieties and quantify potency improvements relative to this baseline. The 4-bromo substitution's homogeneous tautomeric state [2] ensures reproducible assay results across independent experiments.

Notch1 Pathway Chemical Probe Development

The compound's 4.27 μM IC50 against Notch1 deltaE mutant signaling in HEK293 cells [3] positions it as a starting scaffold for developing Notch pathway modulators. Given its predicted blood-brain barrier permeability , this scaffold is particularly relevant for CNS applications where Notch signaling contributes to glioma stem cell maintenance. Medicinal chemistry teams can use this compound as a control in cell-based Notch reporter assays while pursuing derivative optimization.

Synthesis of Heteroleptic Metal Complexes for Spin-Crossover Materials

Pyrazole-isonicotinate derivatives serve as ligands for transition metal complexes exhibiting spin-crossover behavior [4]. The presence of both the pyrazole nitrogen donor and the isonicotinate carboxylate (after ester hydrolysis) provides a bidentate coordination environment suitable for Fe(II) and other first-row transition metals. The 4-bromo substituent offers a synthetic handle for further ligand functionalization prior to metal complexation.

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